N-(4-iodophenyl)oxolane-3-carboxamide
Overview
Description
N-(4-iodophenyl)oxolane-3-carboxamide is a useful research compound. Its molecular formula is C11H12INO2 and its molecular weight is 317.12 g/mol. The purity is usually 95%.
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Biological Activity
N-(4-iodophenyl)oxolane-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms, and relevant case studies.
Chemical Structure and Synthesis
This compound features a unique oxolane ring structure substituted with an iodine atom on the phenyl group. The synthesis of this compound typically involves the reaction of 4-iodoaniline with appropriate carboxylic acid derivatives under controlled conditions to ensure high yield and purity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its cytotoxic effects against different cancer cell lines and its potential as an anti-inflammatory agent.
Cytotoxic Activity
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Cancer Cell Lines :
- This compound has shown significant cytotoxic effects against several cancer cell lines, including HCT-116 (colon carcinoma) and HL60 (human leukemia) cells. For instance, studies have reported IC50 values indicating moderate to high potency in inhibiting cell proliferation at concentrations ranging from 10 to 50 μM .
- Mechanism of Action :
Anti-inflammatory Properties
This compound also exhibits anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokine production in activated human peripheral blood neutrophils, suggesting a potential role in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study | Objective | Findings |
---|---|---|
Study 1 | Evaluate cytotoxicity against HCT-116 cells | IC50 = 25 μM; significant apoptosis induction observed. |
Study 2 | Investigate anti-inflammatory effects | Inhibition of superoxide production by 85% at 200 μM concentration. |
Study 3 | Structure-activity relationship analysis | Modifications on the phenyl ring enhance potency; optimal substitutions identified. |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Research indicates that varying the substituents on the phenyl ring can significantly affect its potency and selectivity for different biological targets .
Properties
IUPAC Name |
N-(4-iodophenyl)oxolane-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO2/c12-9-1-3-10(4-2-9)13-11(14)8-5-6-15-7-8/h1-4,8H,5-7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEIXKPMZYFOSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NC2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.